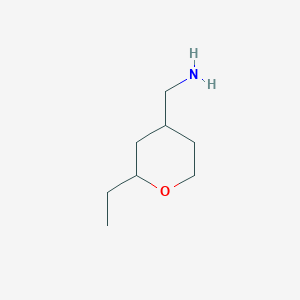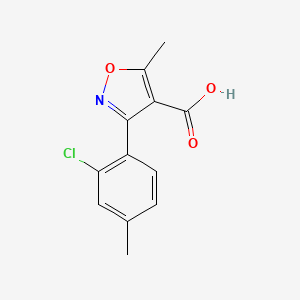
(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine typically involves the reaction of tetrahydropyran derivatives with ethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanamine: This compound is structurally similar but lacks the ethyl group present in (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine.
2-(4-Isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine: Another related compound with additional substituents on the pyran ring.
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(2-ethyloxan-4-yl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-2-8-5-7(6-9)3-4-10-8/h7-8H,2-6,9H2,1H3 |
Clave InChI |
SMYLGDAAOJBTJI-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CCO1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




aminehydrochloride](/img/structure/B13636562.png)











